molecular formula C5H7N B2709704 2-Methylcyclopropane-1-carbonitrile CAS No. 6142-59-2

2-Methylcyclopropane-1-carbonitrile

Cat. No.: B2709704
CAS No.: 6142-59-2
M. Wt: 81.118
InChI Key: MWIZMXFPLVYCEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the nitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylcyclopropane-1-carbonitrile is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclopropane-1-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. These interactions are crucial in understanding its role in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane-1-carbonitrile
  • 2-Ethylcyclopropane-1-carbonitrile
  • 2-Methylcyclopropane-1-carboxylic acid

Uniqueness

2-Methylcyclopropane-1-carbonitrile is unique due to its specific structural features, which confer distinct reactivity and stability compared to other similar compounds. Its methyl group provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-methylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-4-2-5(4)3-6/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIZMXFPLVYCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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